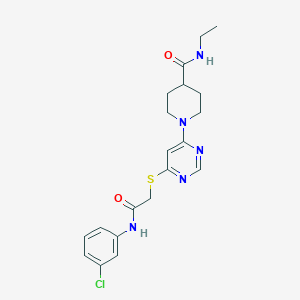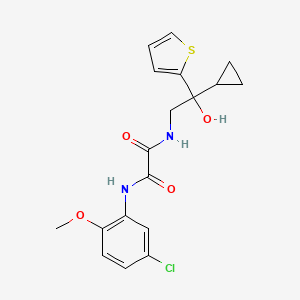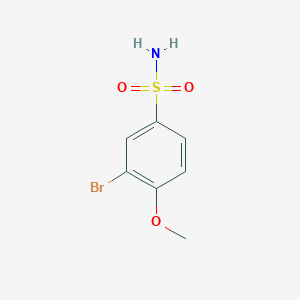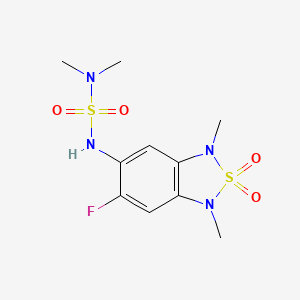![molecular formula C21H30ClN3O3S B2375258 N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride CAS No. 1215463-05-0](/img/structure/B2375258.png)
N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride is a useful research compound. Its molecular formula is C21H30ClN3O3S and its molecular weight is 440. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Compounds
Research involves the synthesis of novel compounds with potential anti-inflammatory and analgesic properties, derived from structural analogs like benzodifuranyl and thiazolopyrimidines. Such compounds show significant inhibitory activity on cyclooxygenase enzymes and possess analgesic and anti-inflammatory activities, hinting at the potential therapeutic applications of related compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Biodegradable Materials
Morpholine derivatives, akin to the chemical structure , have been explored for creating biodegradable polyesteramides with pendant functional groups. These materials are synthesized via ring-opening copolymerization and have applications in biomedicine due to their degradability and functional versatility (Veld, Dijkstra, & Feijen, 1992).
Pharmaceutical Analysis
Compounds with morpholine components are analyzed for their purity and potential impurities in pharmaceutical preparations, such as the Afobazol medicinal preparation. Techniques like capillary zone electrophoresis and gas chromatography are used for this purpose, highlighting the importance of analytical chemistry in ensuring the quality of pharmaceuticals (Burykin, Andreev, & Varnavskaya, 2014).
Imaging Agents in Medical Research
Morpholine derivatives are also synthesized for use as potential imaging agents in medical research, such as in the study of LRRK2 enzyme in Parkinson's disease using positron emission tomography (PET). These compounds can aid in understanding the biochemical pathways involved in neurodegenerative diseases and developing targeted therapies (Wang, Gao, Xu, & Zheng, 2017).
Antiproliferative Activity
Compounds containing morpholino groups have been synthesized and analyzed for their antiproliferative activity against cancer cell lines. Such research contributes to the discovery of new anticancer agents and understanding the molecular mechanisms of cancer proliferation (Lu, Zhao, Sun, Ji, Huang, & Ge, 2021).
Properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)cyclohexanecarboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3S.ClH/c1-26-17-7-8-19-18(15-17)22-21(28-19)24(10-9-23-11-13-27-14-12-23)20(25)16-5-3-2-4-6-16;/h7-8,15-16H,2-6,9-14H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDSUTLZXKVMGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4CCCCC4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(Tert-butoxy)-2-oxoethyl]cyclobutane-1-carboxylic acid](/img/structure/B2375176.png)
![2-[(1-Methylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2375177.png)
![ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2375178.png)







![2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2375195.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2375197.png)

